molecular formula C17H19N3O2 B2860830 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1797597-01-3

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2860830
CAS No.: 1797597-01-3
M. Wt: 297.358
InChI Key: CBEMJHPNVSSLGF-UHFFFAOYSA-N
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Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of compounds featuring a piperidine core substituted with a methanone linker, a structure frequently investigated for its potential to interact with central nervous system targets . Compounds with this core structure have been explored as potent and selective agonists for the 5-HT1A receptor, a key serotonin receptor subtype implicated in regulating mood, cognition, and motor function . Research into similar analogs has demonstrated potential for developing therapies for neurodegenerative and psychiatric disorders, including Parkinson's disease and depression . The specific arrangement of the 6-methylpyridin-2-yloxy and pyridin-3-yl groups in this molecule is designed to optimize binding affinity and selectivity. This makes it a valuable chemical tool for researchers studying serotonin receptor pharmacology, biased agonism, and for conducting structure-activity relationship (SAR) studies to develop new neuropsychiatric therapeutics . The product is provided for non-human research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-2-6-16(19-13)22-15-7-10-20(11-8-15)17(21)14-5-3-9-18-12-14/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEMJHPNVSSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interactions with various biological targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of the compound is characterized by a piperidine ring substituted with a 6-methylpyridine moiety and a pyridine group, which contributes to its biological properties. The methanone functional group enhances its reactivity and potential for interaction with biological systems.

Research indicates that compounds similar to This compound may act on various molecular targets involved in disease pathways. Notably, these compounds have shown potential as inhibitors of specific enzymes or receptors, suggesting applications in treating conditions such as cancer and neurodegenerative diseases .

Pharmacological Studies

In vitro studies have demonstrated that piperidine derivatives possess a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this derivative have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and urease has been noted, which could have implications for treating Alzheimer's disease and other conditions .

Case Studies

One notable study evaluated the anti-Ebola activity of related piperidine derivatives. Compounds synthesized in this research demonstrated significant potency against the Ebola virus, with some exhibiting submicromolar activity levels (EC50 values around 0.64 µM) and favorable selectivity indices .

Comparative Analysis with Similar Compounds

The following table summarizes key features and activities of compounds structurally related to This compound :

Compound NameStructure FeaturesNotable Activities
6-MethylpyridineMethyl-substituted pyridine ringAntimicrobial activity
Piperidine DerivativesVarious substitutions on the piperidine ringAnalgesic, anti-inflammatory effects
Pyridine-based InhibitorsOften used in enzyme inhibitionPotential anticancer properties

This comparative analysis highlights the unique combination of functional groups in This compound , which may confer distinct biological activities compared to these similar compounds.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent substitutions with pyridine derivatives. The synthetic route can be optimized based on available reagents and desired yields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following compounds share key structural motifs with the target molecule but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name Substituents Molecular Formula Key Structural Features Potential Implications
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone (Target) 6-Methylpyridin-2-yloxy, pyridin-3-yl C18H19N3O2 Piperidine core, methylpyridinyloxy, pyridinyl methanone Balanced lipophilicity; potential CNS activity due to piperidine
(6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Fluoro-pyridinyl, methanesulfonylphenyl, pyrazolopyrimidinyloxy C27H22FN7O4S Pyrazolopyrimidinyloxy, sulfonyl group, fluorine substituent Enhanced solubility (sulfonyl); possible kinase inhibition
(6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Tetrahydroimidazopyridinyl, trifluoromethylphenyl C27H24F4N3O Trifluoromethylphenyl, imidazopyridine fusion Increased electronegativity (CF3); potential for enhanced receptor binding
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone Phenoxy, phenyl C19H15NO2 Phenoxy substitution, absence of piperidine Reduced conformational flexibility; possible altered target selectivity

Key Comparative Insights

The trifluoromethyl group in ’s compound increases lipophilicity and metabolic resistance, favoring prolonged half-life .

Conformational Flexibility: The piperidine core in the target compound allows for chair conformations, optimizing spatial alignment with biological targets. In contrast, ’s phenoxy-substituted compound lacks this flexibility, which may limit binding to rigid active sites .

The trifluoromethyl group in ’s compound creates steric bulk and electron-withdrawing effects, which could enhance affinity for hydrophobic pockets .

The target compound’s simpler structure may favor broader applicability, such as neurotransmitter receptor modulation .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone?

The synthesis typically involves multi-step pathways, including:

  • Coupling reactions : Formation of the piperidine-pyridyl ether linkage under basic conditions (e.g., NaOH in dichloromethane) .
  • Methanone formation : Amide coupling or Friedel-Crafts acylation, requiring anhydrous solvents like dimethylformamide (DMF) and catalysts such as Hünig’s base .
  • Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) . Optimization parameters include temperature control (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios to maximize yield (reported 60–85%) .

Q. Which analytical techniques are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the piperidine, pyridine, and methanone moieties .
  • X-ray Crystallography : To resolve stereochemistry and spatial arrangement, particularly for chiral centers in the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₂₁N₃O₂) and fragmentation patterns .

Q. How is chemical stability assessed under varying experimental conditions?

Stability studies involve:

  • pH-dependent degradation : Incubation in buffers (pH 1–13) followed by HPLC analysis to track decomposition products .
  • Thermal stress testing : Heating to 40–60°C for 48 hours to evaluate thermal stability .
  • Light exposure : UV-Vis spectroscopy to monitor photodegradation in quartz cuvettes under UV light (254 nm) .

Advanced Research Questions

Q. What computational strategies elucidate reaction mechanisms and intermediate states?

  • Density Functional Theory (DFT) : Models transition states and activation energies for key steps like etherification or acylation .
  • Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility during nucleophilic substitution at the piperidine nitrogen .
  • Docking Studies : Predicts binding modes with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) optimization .

Q. How can surface plasmon resonance (SPR) and NMR quantify target binding affinity?

  • SPR : Immobilizes target proteins (e.g., kinases) on sensor chips; measures real-time binding kinetics (kₐ, k𝒹) and dissociation constants (K𝒹) .
  • STD-NMR : Saturates protein protons to detect ligand epitopes through magnetization transfer, identifying critical binding regions (e.g., pyridyl interactions) .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Design of Experiments (DoE) : Statistical optimization (e.g., Box-Behnken design) to identify critical variables (e.g., solvent ratio, catalyst loading) .
  • In-situ monitoring : ReactIR or LC-MS tracks reaction progress, minimizing side-product formation .
  • Reproducibility protocols : Strict control of anhydrous conditions and inert atmospheres (N₂/Ar) to mitigate moisture-sensitive intermediates .

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